molecular formula C9HBrCl2F4N2 B13910760 7-Bromo-2,4-dichloro-8-fluoro-6-(trifluoromethyl)quinazoline

7-Bromo-2,4-dichloro-8-fluoro-6-(trifluoromethyl)quinazoline

Cat. No.: B13910760
M. Wt: 363.92 g/mol
InChI Key: WWIVWNJCWQRAFT-UHFFFAOYSA-N
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Description

7-Bromo-2,4-dichloro-8-fluoro-6-(trifluoromethyl)quinazoline is a quinazoline derivative with the molecular formula C9HBrCl2F4N2. This compound is characterized by the presence of bromine, chlorine, fluorine, and trifluoromethyl groups attached to the quinazoline core. It is a solid at room temperature and is used in various scientific research applications due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Bromo-2,4-dichloro-8-fluoro-6-(trifluoromethyl)quinazoline typically involves multi-step organic reactions. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation and trifluoromethylation processes, often carried out in specialized reactors to ensure safety and efficiency. The reaction conditions are optimized to achieve high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

7-Bromo-2,4-dichloro-8-fluoro-6-(trifluoromethyl)quinazoline undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide are commonly used.

    Electrophilic Substitution: Reagents such as sulfuric acid or nitric acid can be employed.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted quinazoline derivatives, while oxidation and reduction can lead to changes in the functional groups attached to the quinazoline core .

Scientific Research Applications

7-Bromo-2,4-dichloro-8-fluoro-6-(trifluoromethyl)quinazoline is utilized in several scientific research fields:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for developing new pharmaceuticals.

    Industry: Employed in the development of advanced materials and chemical processes

Mechanism of Action

The mechanism of action of 7-Bromo-2,4-dichloro-8-fluoro-6-(trifluoromethyl)quinazoline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Bromo-2,4-dichloro-8-fluoro-6-(trifluoromethyl)quinazoline is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability, lipophilicity, and potential biological activity compared to its analogs .

Properties

Molecular Formula

C9HBrCl2F4N2

Molecular Weight

363.92 g/mol

IUPAC Name

7-bromo-2,4-dichloro-8-fluoro-6-(trifluoromethyl)quinazoline

InChI

InChI=1S/C9HBrCl2F4N2/c10-4-3(9(14,15)16)1-2-6(5(4)13)17-8(12)18-7(2)11/h1H

InChI Key

WWIVWNJCWQRAFT-UHFFFAOYSA-N

Canonical SMILES

C1=C2C(=C(C(=C1C(F)(F)F)Br)F)N=C(N=C2Cl)Cl

Origin of Product

United States

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